[2-(4-Fluorophenyl)pyridin-3-yl]methanamine
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Overview
Description
[2-(4-Fluorophenyl)pyridin-3-yl]methanamine: is an organic compound that features a pyridine ring substituted with a fluorophenyl group and a methanamine group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [2-(4-Fluorophenyl)pyridin-3-yl]methanamine typically involves the following steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, such as the Hantzsch pyridine synthesis, which involves the condensation of an aldehyde, a β-ketoester, and ammonia.
Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a Suzuki coupling reaction, where a boronic acid derivative of fluorobenzene reacts with a halogenated pyridine in the presence of a palladium catalyst.
Addition of the Methanamine Group: The methanamine group can be introduced through reductive amination, where the corresponding aldehyde or ketone is reacted with ammonia or an amine in the presence of a reducing agent such as sodium cyanoborohydride.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for catalyst optimization, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: [2-(4-Fluorophenyl)pyridin-3-yl]methanamine can undergo oxidation reactions to form corresponding oxides or N-oxides.
Reduction: The compound can be reduced to form various derivatives, depending on the reducing agents and conditions used.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group, where the fluorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used in substitution reactions, often in the presence of a base or a catalyst.
Major Products Formed:
Oxidation: Formation of N-oxides or other oxidized derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted derivatives with various functional groups replacing the fluorine atom.
Scientific Research Applications
Chemistry:
Synthesis of Complex Molecules: [2-(4-Fluorophenyl)pyridin-3-yl]methanamine is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology:
Biological Probes: The compound can be used as a probe in biological studies to investigate the function of various biological targets, such as enzymes and receptors.
Medicine:
Drug Development: It serves as a precursor or intermediate in the synthesis of potential therapeutic agents, particularly those targeting neurological and psychiatric disorders.
Industry:
Material Science: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of [2-(4-Fluorophenyl)pyridin-3-yl]methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group enhances its binding affinity and specificity, while the methanamine group can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of the target, leading to various biological effects.
Comparison with Similar Compounds
[2-(4-Chlorophenyl)pyridin-3-yl]methanamine: Similar structure but with a chlorine atom instead of fluorine.
[2-(4-Methylphenyl)pyridin-3-yl]methanamine: Similar structure but with a methyl group instead of fluorine.
[2-(4-Bromophenyl)pyridin-3-yl]methanamine: Similar structure but with a bromine atom instead of fluorine.
Uniqueness:
Fluorine Substitution: The presence of the fluorine atom in [2-(4-Fluorophenyl)pyridin-3-yl]methanamine enhances its lipophilicity and metabolic stability compared to its analogs with other substituents.
Biological Activity: The fluorine atom can also influence the compound’s biological activity, potentially leading to different pharmacological profiles and therapeutic applications.
Properties
IUPAC Name |
[2-(4-fluorophenyl)pyridin-3-yl]methanamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11FN2/c13-11-5-3-9(4-6-11)12-10(8-14)2-1-7-15-12/h1-7H,8,14H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XHTMCIPXJSFGCP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)C2=CC=C(C=C2)F)CN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11FN2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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